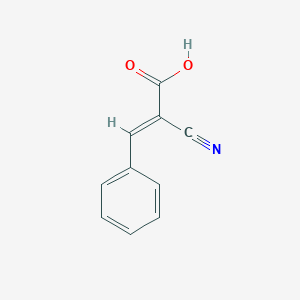

alpha-Cyanocinnamic acid

Description

Structure

3D Structure

Properties

CAS No. |

1011-92-3 |

|---|---|

Molecular Formula |

C10H7NO2 |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

(Z)-2-cyano-3-phenylprop-2-enoic acid |

InChI |

InChI=1S/C10H7NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H,12,13)/b9-6- |

InChI Key |

CDUQMGQIHYISOP-TWGQIWQCSA-N |

SMILES |

C1=CC=C(C=C1)C=C(C#N)C(=O)O |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C#N)\C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C(=O)O |

Other CAS No. |

1011-92-3 |

Pictograms |

Acute Toxic; Irritant |

Synonyms |

2-cyanocinnamic acid alpha-cyanocinnamate alpha-cyanocinnamate, (E)-isome |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility and Stability of alpha-Cyanocinnamic Acid

This guide provides a comprehensive technical overview of the critical physicochemical properties of alpha-Cyanocinnamic Acid (ACCA), a compound of significant interest in mass spectrometry, proteomics, and as a monocarboxylate transporter (MCT) inhibitor.[1] For researchers, scientists, and drug development professionals, a thorough understanding of ACCA's solubility and stability is paramount for ensuring the accuracy, reproducibility, and validity of experimental results. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and provide actionable, field-proven protocols.

Core Physicochemical Properties of alpha-Cyanocinnamic Acid

alpha-Cyanocinnamic acid, systematically named (2E)-2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid, is a derivative of cinnamic acid.[2] Its structure, featuring a phenyl ring, a carboxylic acid group, and a cyano group, dictates its chemical behavior.

Table 1: Key Physicochemical Properties of alpha-Cyanocinnamic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO₃ | [2] |

| Molecular Weight | 189.17 g/mol | [2] |

| Appearance | Faintly yellow to yellow crystalline powder | [3] |

| Melting Point | 245-250 °C | [3] |

| pKa | ~0.85 (Predicted) | [4] |

| UV Absorbance (λmax) | 242, 344 nm | [5] |

The predicted pKa of approximately 0.85 indicates that ACCA is a strong organic acid.[4] This is a critical parameter as it governs the ionization state of the molecule in solutions of varying pH, which in turn profoundly impacts its solubility.

Solubility Profile of alpha-Cyanocinnamic Acid

The solubility of ACCA is highly dependent on the solvent system and the pH of aqueous solutions. A common challenge encountered by researchers is its poor solubility in water, which necessitates the use of organic solvents or pH modification to achieve desired concentrations.

Solubility in Organic Solvents

ACCA exhibits good solubility in a range of polar organic solvents. This is a crucial characteristic, especially in the preparation of stock solutions for various applications, including its use as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

Table 2: Solubility of alpha-Cyanocinnamic Acid in Common Organic Solvents

| Solvent | Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [5] |

| Dimethylformamide (DMF) | ~30 mg/mL | [5] |

| Methanol | ~50 mg/mL | [6] |

| Acetonitrile | ~35 mg/mL | [6] |

| Ethanol | 19 mg/mL | [7] |

Causality Behind Solvent Choice: The high solubility in polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol, is attributed to the ability of these solvents to form hydrogen bonds with the carboxylic acid and hydroxyl groups of ACCA, as well as dipole-dipole interactions with the cyano group. For applications such as MALDI-MS, solvent volatility is also a key consideration, with acetonitrile being a common choice due to its ability to readily evaporate during sample preparation.

Aqueous Solubility and the Influence of pH

ACCA is sparingly soluble in neutral aqueous buffers.[5] Its aqueous solubility is intrinsically linked to its acidic nature. The Henderson-Hasselbalch equation dictates that the ionization state of a weak acid is dependent on the pH of the solution and the pKa of the acid. Given the low pKa of ACCA (~0.85), it will exist predominantly in its deprotonated, anionic form (carboxylate) in solutions with a pH greater than its pKa. This deprotonated form is significantly more polar and, therefore, more soluble in water than the protonated, neutral form.

Caption: pH-dependent ionization of alpha-Cyanocinnamic Acid.

Experimental Insight: To maximize aqueous solubility, it is recommended to first dissolve ACCA in a minimal amount of an organic solvent such as DMSO and then dilute it with the desired aqueous buffer.[5] For example, a solubility of approximately 0.1 mg/mL can be achieved in a 1:5 solution of DMSO:PBS (pH 7.2).[5]

Protocol for Determining Aqueous Solubility (pH-Metric Titration)

This protocol provides a robust method for determining the pH-solubility profile of ACCA.

-

Preparation of ACCA Suspension: Prepare a suspension of ACCA in purified water at a concentration known to be above its expected solubility limit.

-

Initial pH Measurement: Measure the initial pH of the suspension.

-

Titration with Base: Titrate the suspension with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise aliquots.

-

pH Monitoring: After each addition of titrant, allow the system to equilibrate and record the pH.

-

Titration with Acid: Once the ACCA is fully dissolved (indicated by a clear solution and a sharp change in pH), back-titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The solubility at a given pH can be calculated from the amount of titrant required to dissolve the compound.

Stability of alpha-Cyanocinnamic Acid

The stability of ACCA is a critical consideration for its storage and use in experimental settings. Degradation can lead to the formation of impurities that may interfere with assays or produce erroneous results.

Solid-State Stability

As a crystalline solid, ACCA is relatively stable. When stored at -20°C, it has a shelf life of at least four years.[5] For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light and moisture.

Solution Stability

The stability of ACCA in solution is highly dependent on the solvent, pH, temperature, and exposure to light.

-

Aqueous Solutions: Aqueous solutions of ACCA are not recommended for storage for more than one day.[5] Hydrolysis and other degradation pathways can occur, particularly at neutral or alkaline pH.

-

Organic Solutions: Solutions of ACCA in anhydrous organic solvents like DMSO or acetonitrile are generally more stable than aqueous solutions, especially when stored at low temperatures (-20°C or -80°C) and protected from light. Stock solutions in DMSO can be stable for up to one month at -20°C or six months at -80°C.

-

Temperature Effects: Elevated temperatures can accelerate the degradation of ACCA in solution. In the context of MALDI-MS, while ACCA itself is thermally stable, high temperatures during sample preparation can affect the integrity of the co-crystallized analyte.[8]

Potential Degradation Pathways

While specific degradation products of ACCA are not extensively documented in readily available literature, potential degradation pathways can be inferred from the chemical structure of cinnamic acid derivatives.

Caption: Potential degradation pathways of alpha-Cyanocinnamic Acid.

-

Hydrolysis: The cyano group and the carboxylic acid group can be susceptible to hydrolysis, particularly under strong acidic or basic conditions and elevated temperatures.

-

Decarboxylation: Cinnamic acids can undergo decarboxylation upon heating.

-

Photodegradation: Cinnamic acid and its derivatives are known to undergo photodegradation, including cis-trans isomerization and [2+2] cycloaddition (photodimerization) upon exposure to UV light.[9]

Experimental Protocols for Stability Assessment

A forced degradation study is essential for understanding the intrinsic stability of ACCA and for developing a stability-indicating analytical method.

Forced Degradation Study Protocol

This protocol outlines the conditions for a comprehensive forced degradation study of ACCA.

Caption: Workflow for a forced degradation study of ACCA.

-

Acid Hydrolysis: Incubate a solution of ACCA in 0.1 M HCl at 60°C.

-

Base Hydrolysis: Treat a solution of ACCA with 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Expose a solution of ACCA to 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Subject both solid ACCA and a solution of ACCA to dry heat at 80°C.

-

Photostability: Expose a solution of ACCA to UV and visible light.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[10]

Caption: Workflow for developing a stability-indicating HPLC method.

Step-by-Step Protocol:

-

Instrumentation: Utilize an HPLC system with a photodiode array (PDA) detector and preferably a mass spectrometer (MS).

-

Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.[9]

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

-

Detection: Monitor the elution profile at one of ACCA's UV maxima (e.g., 344 nm) and collect spectra across a wider range (e.g., 200-400 nm) for peak purity analysis.

-

Method Optimization: Inject a mixture of stressed and unstressed ACCA samples. Optimize the gradient profile to achieve baseline separation between the parent ACCA peak and all degradation product peaks.

-

Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

A comprehensive understanding of the solubility and stability of alpha-cyanocinnamic acid is indispensable for its effective use in research and development. Its solubility is governed by the choice of solvent and, critically, by the pH of aqueous media due to its acidic nature. While stable as a solid, its stability in solution is influenced by solvent composition, pH, temperature, and light exposure. The protocols provided in this guide offer a robust framework for determining the solubility and assessing the stability of ACCA, thereby ensuring the generation of reliable and reproducible scientific data.

References

-

alpha-Cyano-4-hydroxycinnamic acid (CHCA) with nitrile and carboxyl groups shows various surface adsorption on the silver surfaces. In acidic conditions, the surface adsorption of CHCA via the nitrile group with a more or less tilted geometry to the surface was found. When the solution pH increases, the carboxylate and nitrile groups of deprotonated CHCA participate in the surface adsorption, whereas the molecular plane of CHCA becomes more parallel to the surface. Science.gov.

-

While CHCA is generally stable, high temperatures can affect the integrity of the co-crystallized sample. More directly, the temperature at which sample preparation and analysis are conducted can impact protein conformation and enzymatic hydrolysis, thereby affecting the final peptide mixture presented for analysis. Benchchem.

-

α-cyano-4-hydroxycinnamic acid(α-CHCA) Datasheet. Selleckchem.

-

α-Cyano-4-hydroxycinnamic acid. Wikipedia.

-

α-Cyano-4-hydroxycinnamic Acid (CAS 28166-41-8). Cayman Chemical.

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Hilaris Publishing.

-

ALPHA-CYANO-4-HYDROXYCINNAMIC ACID | 28166-41-8. ChemicalBook.

-

alpha-Cyano-4-hydroxycinnamic acid | 28166-41-8. Benchchem.

-

α-Cyano-4-hydroxycinnamic Acid Product No. C2020. Sigma-Aldrich.

-

Comparison between the matrices alpha-cyano-4-hydroxycinnamic acid and 4-chloro-alpha-cyanocinnamic acid for trypsin, chymotrypsin, and pepsin digestions by MALDI-TOF mass spectrometry. PubMed.

-

Suppression of α-Cyano-4-hydroxycinnamic Acid Matrix Clusters and Reduction of Chemical Noise in MALDI-TOF Mass Spectrometry. Sci-Hub.

-

Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics. PubMed.

-

Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics. NIH.

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online.

-

α-Cyano-4-hydroxycinnamic acid. Wikipedia.

-

(PDF) Development and validation of high-performance liquid chromatography assay method for simultaneous determination of Caffeic acid, Vanillin, and Cinnamic acid in Algerian propolis extract. ResearchGate.

-

WO2005116635A1 - Method for determining solubility of a chemical compound. Google Patents.

-

Photodimerization of trans-cinnamic acid and its derivatives: A study by vibrational microspectroscopy. ResearchGate.

-

4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. PubMed.

-

for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. European Union.

-

Effect of pH and mobile phase additives on the chromatographic behaviour of an amide‐embedded stationary phase: Cyanocobalamin and its diaminemonochloro‐platinum(II) conjugate as a case study. ResearchGate.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [No Source Found]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. ICCVAM.

-

Aniline/ α -cyano-4-hydroxycinnamic acid is a highly versatile ionic liquid for matrix-assisted laser desorption/ionization mass spectrometry. ResearchGate.

- Solubility of Organic Compounds. [No Source Found]

Sources

- 1. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. alpha-Cyano-4-hydroxycinnamic acid | 28166-41-8 | Benchchem [benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. biomedres.us [biomedres.us]

- 9. benchchem.com [benchchem.com]

- 10. longdom.org [longdom.org]

An In-Depth Technical Guide to the Synthesis of α-Cyanocinnamic Acid

Abstract

alpha-Cyanocinnamic acid (α-CHCA) is a vital organic compound with significant applications, most notably as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for the analysis of peptides and nucleotides.[1] It also serves as an inhibitor of monocarboxylate transporters, making it a valuable tool in metabolic research.[2] This guide provides a comprehensive, in-depth exploration of the primary synthetic pathway to α-cyanocinnamic acid—the Knoevenagel condensation. It is designed for researchers, chemists, and drug development professionals, offering a detailed mechanistic overview, a validated, step-by-step experimental protocol, and critical insights into process optimization, purification, and characterization.

Introduction and Strategic Overview

The synthesis of α-cyanocinnamic acid is a cornerstone reaction in many research laboratories. Its molecular structure, featuring a phenyl ring, a carboxylic acid, and a cyano group conjugated via an alkene, makes it an ideal scaffold for further chemical modification and a highly effective energy-absorbing matrix for MALDI-MS.

The most reliable and widely employed method for synthesizing α-cyanocinnamic acid is the Knoevenagel condensation .[3] This reaction is valued for its efficiency and operational simplicity, involving the base-catalyzed reaction between an aromatic aldehyde (benzaldehyde) and a compound with an active methylene group (cyanoacetic acid).[4] This guide will focus predominantly on this pathway, providing the causal logic behind each procedural step to ensure both reproducibility and a deep understanding of the underlying chemistry.

The Knoevenagel Condensation: Mechanism and Rationale

The Knoevenagel condensation is a powerful tool for C-C bond formation.[3] The reaction proceeds via a cascade of well-understood steps, which explains its robustness and predictability.

Core Mechanism

The reaction mechanism can be dissected into three primary stages:

-

Deprotonation and Enolate Formation: The reaction is initiated by a weak base, typically a secondary amine like piperidine. The base abstracts an acidic α-hydrogen from cyanoacetic acid. The electron-withdrawing nature of both the nitrile (-CN) and the carboxylic acid (-COOH) groups makes this proton particularly acidic, facilitating the formation of a resonance-stabilized carbanion (enolate).[5]

-

Nucleophilic Attack: The newly formed carbanion is a potent nucleophile. It attacks the electrophilic carbonyl carbon of benzaldehyde, leading to the formation of a tetrahedral alkoxide intermediate.[5]

-

Dehydration: This intermediate is protonated, forming an aldol-type adduct. Under the reaction conditions, this adduct readily undergoes dehydration (elimination of a water molecule) to form the final, thermodynamically stable α,β-unsaturated product, α-cyanocinnamic acid.[5]

Diagram: Knoevenagel Condensation Mechanism

Caption: General laboratory workflow for α-cyanocinnamic acid synthesis.

Purification and Characterization (Self-Validation)

A crude product is rarely sufficient for high-sensitivity applications. Purification by recrystallization is a critical step to ensure the integrity of the final compound.

Purification Protocol: Recrystallization

-

Solvent Selection: A mixture of ethanol and water is an effective solvent system for recrystallizing α-cyanocinnamic acid.

-

Procedure: Transfer the crude, washed solid to a beaker. Add a minimal amount of hot ethanol to dissolve the solid completely. Once dissolved, slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point).

-

Crystallization: Cover the beaker and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly. A typical procedure for a related compound involves using a 90% acetonitrile solution for a 25-gram batch. [6]

Characterization and Quality Control

Verifying the identity and purity of the synthesized product is essential.

| Parameter | Expected Result | Significance |

| Appearance | Pale yellow to yellow crystalline powder. [1][7] | A simple, first-pass quality check. |

| Melting Point | 245-250 °C. [1][7][8] | A sharp melting point range indicates high purity. |

| ¹H NMR | Spectra should match known literature values, confirming the chemical structure. [9] | Provides definitive structural confirmation. |

| Purity (HPLC) | ≥99.0% is achievable and desirable for MALDI applications. [8] | Quantifies the purity, which is critical for sensitive applications. |

Safety and Handling

Professional laboratory practice demands strict adherence to safety protocols. All work should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Benzaldehyde: Combustible liquid. Handle in a well-ventilated area and keep away from open flames. [10][11]Avoid contact with skin and eyes. [10]* Cyanoacetic Acid: Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.

-

Piperidine: Flammable liquid and vapor. Toxic if inhaled or in contact with skin. [12]Causes severe skin burns and eye damage. Do not eat, drink, or smoke when using this product. [12]* Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

Always consult the specific Safety Data Sheets (SDS) for each reagent before beginning any experimental work. [12][13]

Conclusion

The Knoevenagel condensation provides a robust and efficient pathway for the synthesis of high-purity α-cyanocinnamic acid. By understanding the underlying mechanism and adhering to a validated protocol for reaction, purification, and characterization, researchers can reliably produce this critical reagent for applications in mass spectrometry and beyond. The self-validating nature of the workflow, from visual confirmation of precipitation to melting point analysis, ensures a final product that meets the stringent requirements of the scientific community.

References

-

Knoevenagel condensation of ethyl cyanoacetate with benzaldehyde. - ResearchGate. [Link]

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. [Link]

-

Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. - YouTube. [Link]

-

Safety Data Sheet: Benzaldehyde - Chemos GmbH&Co.KG. [Link]

-

Recrystallization of SA CHCA DHB - Vanderbilt University. [Link]

-

Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. [Link]

-

α-Cyano-4-hydroxycinnamic acid - Wikipedia. [Link]

-

Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics - PubMed. [Link]

-

Safety Data Sheet: Benzaldehyde - Carl ROTH. [Link]

-

Piperidine - SAFETY DATA SHEET - PENTA. [Link]

-

Full article: THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER - Taylor & Francis. [Link]

Sources

- 1. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. m.youtube.com [m.youtube.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. benchchem.com [benchchem.com]

- 8. a-Cyano-4-hydroxycinnamic acid matrix substance for MALDI-MS, = 99.0 HPLC 28166-41-8 [sigmaaldrich.com]

- 9. ALPHA-CYANO-4-HYDROXYCINNAMIC ACID(28166-41-8) 1H NMR [m.chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. carlroth.com [carlroth.com]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. chemos.de [chemos.de]

Fundamental research on alpha-Cyanocinnamic acid derivatives

Fundamental Research on -Cyanocinnamic Acid Derivatives: A Technical Guide

Executive Summary

This guide provides a rigorous technical breakdown of the synthesis, pharmacological mechanism, and analytical application of this compound class.

Chemical Architecture & Synthesis

The core structure of

The Knoevenagel Condensation (Standard Protocol)

The most robust synthetic route is the Knoevenagel condensation. While traditional methods use pyridine, a cleaner, self-validating protocol uses ethanol with a catalytic base, allowing for easy crystallization.

Reaction Logic:

-

Deprotonation: The base removes a proton from the active methylene group of cyanoacetic acid.

-

Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of the aldehyde.[2]

-

Dehydration: Spontaneous elimination of water drives the equilibrium toward the stable conjugated product.

Experimental Protocol: Synthesis of

-Cyano-4-hydroxycinnamic Acid[1]

-

Reagents: 4-Hydroxybenzaldehyde (10 mmol), Cyanoacetic acid (10 mmol), Ammonium Acetate (catalyst, 20 mol%), Toluene or Ethanol.

-

Apparatus: Round-bottom flask with Dean-Stark trap (if using Toluene) or Reflux Condenser (Ethanol).

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.22g of 4-Hydroxybenzaldehyde and 0.85g of Cyanoacetic acid in 20 mL of Ethanol.

-

Catalysis: Add 154 mg of Ammonium Acetate.

-

Reflux: Heat to reflux (

) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). -

Workup: Cool to room temperature. The product often precipitates spontaneously.

-

Purification: If solid forms, filter and wash with cold water/ethanol (1:1). If oil forms, acidify with 1M HCl to pH 2 to precipitate the free acid. Recrystallize from ethanol/water.

Synthetic Pathway Visualization

Figure 1: The Knoevenagel condensation pathway. The base catalyst is critical for generating the nucleophilic enolate from cyanoacetic acid.

Pharmacological Mechanism: MCT Inhibition[3]

The primary therapeutic interest in

Mechanism of Action

3-

MCT1 (SLC16A1): High affinity for lactate; primarily imports lactate into oxidative cells (e.g., heart, oxidative tumor cells).

-

MCT4 (SLC16A3): Low affinity, high capacity; primarily exports lactate from glycolytic tumor cells.

Therapeutic Logic: By blocking these transporters,

Biological Data Summary

| Compound | Target | IC50 / Ki | Mechanism |

| MCT1 | ~150–300 | Competitive Inhibitor | |

| MPC* | ~6.3 | Mitochondrial Pyruvate Carrier blockage | |

| 4-Cl- | MCT1 | < 100 | Enhanced lipophilicity improves potency |

*Note:

Metabolic Blockade Diagram

Figure 2: Mechanism of metabolic disruption.

Analytical Application: MALDI-TOF MS

In proteomics,

The "Dried Droplet" Protocol

This protocol ensures co-crystallization of the analyte and matrix, which is critical for ionization.

Reagents:

-

Matrix Stock: Saturated solution of

-CHCA in 50% Acetonitrile (ACN) / 49.9% Water / 0.1% Trifluoroacetic Acid (TFA).[4] -

Solvent Logic:

-

ACN: Lowers surface tension, allows rapid evaporation.

-

TFA: Provides the protons (

) necessary for ionizing the peptides

-

Step-by-Step Workflow:

-

Preparation: Vortex the matrix stock for 1 minute. Centrifuge at 13,000 rpm for 2 minutes to pellet undissolved matrix. Use the supernatant.

-

Mixing: Mix 1

L of peptide sample (1–10 pmol/ -

Deposition: Pipette 1

L of the mixture onto the metal MALDI target plate. -

Crystallization: Allow to air dry at room temperature. Crucial: Do not apply vacuum or heat, as this alters crystal size. You want small, homogeneous crystals.

-

Analysis: Fire laser. The matrix absorbs energy, explodes into the gas phase, and transfers a proton to the peptide.

Advanced Matrix: 4-Chloro- -Cyanocinnamic Acid (Cl-CCA)

Research by Jaskolla et al. demonstrated that adding a chlorine atom at the 4-position (Cl-CCA) significantly improves sensitivity and reduces "sweet spot" effects compared to standard

References

-

Halestrap, A. P., & Denton, R. M. (1974). Specific inhibition of pyruvate transport in rat liver mitochondria and human erythrocytes by

-cyano-4-hydroxycinnamate. Biochemical Journal. -

Beavis, R. C., & Chait, B. T. (1989). Cinnamic acid derivatives as matrices for ultraviolet laser desorption mass spectrometry of proteins. Rapid Communications in Mass Spectrometry.

-

Jaskolla, T. W., & Karas, M. (2008). 4-Chloro-

-cyanocinnamic acid is an advanced, rationally designed MALDI matrix.[1] Proceedings of the National Academy of Sciences. [1] -

Halestrap, A. P., & Wilson, M. C. (2012). The monocarboxylate transporter family—Role and regulation. IUBMB Life.

Key characteristics of alpha-Cyanocinnamic acid for proteomics

Optimizing Peptide Ionization: The Definitive Guide to -Cyano-4-hydroxycinnamic Acid (CHCA) in Proteomics

Executive Summary & Nomenclature Clarification

In the field of proteomics, the term "alpha-Cyanocinnamic acid" is colloquially and almost exclusively used to refer to

This guide focuses on CHCA , the gold standard matrix for the analysis of peptides and small proteins (mass range < 20 kDa). Its unique ability to form small, homogeneous crystals and facilitate "hard" ionization makes it indispensable for Peptide Mass Fingerprinting (PMF) and Post-Source Decay (PSD) sequencing.

Physicochemical Mechanism: The "Hard" Ionization Concept[1]

To optimize experimental design, one must understand why CHCA works. Unlike Electrospray Ionization (ESI), MALDI is a pulsed, solid-state technique. CHCA serves two critical roles:

-

Energy Mediator: It absorbs laser energy (typically 337 nm or 355 nm) and dissipates it, preventing the rapid thermal degradation of the analyte.

-

Proton Donor: CHCA is acidic. Upon laser irradiation, it undergoes Excited State Proton Transfer (ESPT), donating protons (

) to the peptide backbone to generate

CHCA is classified as a "hard" matrix .[1] It imparts higher internal energy to the analyte compared to "soft" matrices like 2,5-Dihydroxybenzoic acid (DHB). This results in metastable decay (fragmentation) in the flight tube, which is advantageous for sequencing (MS/MS) but detrimental for analyzing large, intact protein complexes.

Visualization: The CHCA Ionization Pathway

Figure 1: The mechanistic pathway of CHCA-mediated ionization. Note the branch leading to fragmentation, a characteristic feature of CHCA's "hard" ionization profile.

Comparative Matrix Selection

Selecting the wrong matrix is the most common cause of failed MALDI experiments. Use the table below to validate your choice of CHCA against other standard matrices.

| Feature | 2,5-Dihydroxybenzoic Acid (DHB) | Sinapinic Acid (SA) | |

| Primary Application | Peptides, Digests (< 20 kDa) | Glycopeptides, Lipids, Oligosaccharides | Large Proteins (> 20 kDa) |

| Ionization Energy | High ("Hard") – Good for MS/MS | Low ("Soft") – Preserves modifications | Medium/Low – Preserves integrity |

| Crystal Morphology | Small, dense, homogeneous | Large needles (heterogeneous) | Small, flaky |

| Salt Tolerance | Low to Moderate | High | Moderate |

| Shot-to-Shot Reproducibility | High (due to homogeneity) | Low (requires "sweet spot" hunting) | Moderate |

| Laser Wavelength | 337 nm ( | 337 nm, 355 nm | 337 nm, 355 nm |

Validated Experimental Protocols

The following protocols are designed to maximize signal-to-noise ratios (S/N) and crystal homogeneity.

Reagent Preparation (Stock Solution)

-

Solvent: 50:50 Acetonitrile (ACN) : Water (

) with 0.1% Trifluoroacetic Acid (TFA).[2]-

Why TFA? It solubilizes the matrix and provides the initial proton source for ionization.

-

Why ACN? It lowers surface tension for faster drying and crystal formation.

-

-

Concentration: Saturation is standard. Add CHCA powder until a small amount of precipitate remains at the bottom (approx. 10 mg/mL). Vortex and centrifuge. Use the supernatant.

Method A: The Dried Droplet (Standard)

Best for routine peptide mass fingerprinting.

-

Mix 1

L of analyte solution with 1 -

Deposit 0.5–1.0

L of the mixture onto the metal target plate. -

Allow to air dry at room temperature.

-

Observation: Look for a uniform, non-shiny, yellowish film. If crystals look "glassy," the organic solvent content is too high.

-

Method B: The Thin Layer (High Sensitivity)

Best for low-abundance samples or MALDI Imaging.

-

Apply 0.5

L of a saturated CHCA solution (dissolved in acetone or isopropanol) to the target. -

Wipe immediately with a lint-free tissue to create a microscopic seed layer.

-

Apply 1

L of the acidified analyte solution on top of the seed layer. -

The analyte enriches on the surface of the microcrystals, yielding higher sensitivity.

Workflow Visualization

Figure 2: Decision matrix for selecting the appropriate spotting protocol based on sample abundance and application.

Troubleshooting & Optimization

Salt Adducts

CHCA is susceptible to salt interference, appearing as mass shifts of +22 Da (Sodium) or +38 Da (Potassium).

-

Solution: Add 10 mM Ammonium Citrate or Ammonium Phosphate to the matrix solution. These salts compete with Na/K adducts and "clean" the spectrum by forming volatile ammonium salts.

MALDI Imaging Considerations

For MALDI Mass Spectrometry Imaging (MSI), CHCA is preferred over DHB for spatial resolution.

-

Crystal Size: CHCA forms crystals < 5

m when applied via sublimation or automated spraying, allowing for high-spatial-resolution imaging (10–50 -

Vacuum Stability: CHCA crystals are stable in high vacuum, unlike some liquid matrices.

References

-

Beavis, R. C., & Chait, B. T. (1989). Cinnamic acid derivatives as matrices for ultraviolet laser desorption mass spectrometry of proteins. Rapid Communications in Mass Spectrometry. [Link]

-

Smirnov, I. P., et al. (2004). Suppressing the matrix background in MALDI-TOF mass spectrometry using a new matrix: 4-chloro-alpha-cyanocinnamic acid. Analytical Chemistry. [Link]

Physical and chemical data of alpha-Cyanocinnamic acid

Physical and Chemical Data of -Cyanocinnamic Acid

An In-Depth Technical Guide

Executive Summary & Distinction

-Cyanocinnamic acidMonocarboxylate Transporter (MCT) inhibitorsCRITICAL DISTINCTION NOTE

Do not confuse this compound with

-Cyano-4-hydroxycinnamic acid (CHCA).

- -Cyanocinnamic acid (Parent): CAS 1011-92-3 . No hydroxyl group. Used as a synthetic intermediate and MCT inhibitor scaffold.

- -Cyano-4-hydroxycinnamic acid (CHCA): CAS 28166-41-8 .[1] Contains a para-hydroxyl group. This is the standard matrix for MALDI-TOF mass spectrometry.

Chemical Identity

| Parameter | Data |

| IUPAC Name | (2E)-2-Cyano-3-phenylprop-2-enoic acid |

| Common Name | |

| CAS Registry Number | 1011-92-3 |

| Molecular Formula | |

| Molecular Weight | 173.17 g/mol |

| SMILES | O=C(O)C(C#N)=CC1=CC=CC=C1 |

| InChI Key | AFVLVVWMAFSXCK-UHFFFAOYSA-N |

Physicochemical Properties

The following data aggregates experimental values and predictive models for the purified compound.

| Property | Value / Range | Notes |

| Physical State | Crystalline Powder | Typically white to off-white or light beige. |

| Melting Point | 180 – 182 °C | Sharp melting point indicates high purity; typically recrystallized from ethanol/water. |

| Solubility (Organic) | Soluble | High solubility in Ethanol, DMSO, Acetone, Ethyl Acetate . |

| Solubility (Aqueous) | Slightly Soluble | Poor solubility in neutral water; soluble in alkaline solutions (forming the carboxylate salt). |

| pKa (Acidic) | ~0.6 – 2.5 (Predicted) | Significantly more acidic than cinnamic acid (pKa 4.44) due to the strong electron-withdrawing |

| Density | 1.28 ± 0.1 g/cm³ | Predicted value based on crystal packing. |

Solubility & Handling Insight

For biological assays (e.g., MCT inhibition), prepare a stock solution in DMSO (e.g., 100 mM). Dilute into aqueous buffers immediately prior to use. Ensure the final DMSO concentration remains below 0.5% to avoid solvent cytotoxicity.

Spectroscopic Characterization

Identification of

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-

-

H NMR (400 MHz):

- 13.0 - 14.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ). Often broad or invisible depending on water content.

- 8.35 ppm (s, 1H): Vinylic proton (-C=CH -). This singlet is characteristic; the absence of splitting confirms the trisubstituted alkene structure.

- 7.95 ppm (d, J = 7.5 Hz, 2H): Ortho-protons on the phenyl ring.

- 7.50 - 7.65 ppm (m, 3H): Meta and para-protons on the phenyl ring.

-

C NMR (100 MHz):

- 163.5 ppm: Carboxylic acid carbonyl (C =O).

-

154.0 ppm:

-

116.5 ppm: Nitrile carbon (-C

-

103.0 ppm:

- 130-134 ppm: Aromatic ring carbons.

Infrared (IR) Spectroscopy

-

~2228 cm

-

~1690 - 1710 cm

-

~1605 cm

Synthesis Protocol: Knoevenagel Condensation

The most robust route to

Reaction Scheme

Step-by-Step Methodology

-

Reagent Setup:

-

In a 250 mL round-bottom flask, dissolve Benzaldehyde (10.6 g, 100 mmol) and Cyanoacetic acid (8.5 g, 100 mmol) in Ethanol (50 mL) .

-

-

Catalysis:

-

Add Piperidine (0.5 mL) or Ammonium Acetate (1.0 g) as the base catalyst.

-

-

Reflux:

-

Heat the mixture to reflux (approx. 80 °C) with stirring for 2–4 hours .

-

Monitoring: Track reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). Look for the disappearance of benzaldehyde.

-

-

Work-up & Crystallization:

-

Cool the reaction mixture to room temperature. The product may spontaneously crystallize.

-

If no precipitate forms, acidify slightly with dilute HCl (1M) to pH ~2 to ensure the carboxylic acid is protonated.

-

Pour the mixture into ice-cold water (100 mL) with vigorous stirring.

-

-

Purification:

Visual Workflow (DOT Diagram)

Caption: Logical flow of the Knoevenagel condensation synthesis for

Biological Applications: MCT Inhibition

While

Mechanism of Action

MCTs facilitate the passive transport of proton-linked monocarboxylates (Lactate, Pyruvate, Ketone bodies) across the plasma membrane.

-

Target: MCT1 (SLC16A1).

-

Binding: The

-cyanocinnamic acid scaffold mimics the substrate (pyruvate/lactate) structure. The carboxylic acid binds to the arginine residue in the transporter's pore (likely Arg143), while the phenyl ring and cyano group interact with hydrophobic pockets, locking the transporter in an inactive conformation. -

Result: Inhibition of lactate efflux in glycolytic tumors (Warburg effect), leading to intracellular acidification and cell death.

MCT Inhibition Pathway

Caption: Mechanism of Monocarboxylate Transporter (MCT1) inhibition by

References

-

Halestrap, A. P. (1975). "The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors." Biochemical Journal, 148(1), 85–96.

-

Jones, G. (1967). "The Knoevenagel Condensation."[4][5] Organic Reactions, 15, 204. (Foundational synthesis reference).

- Ovens, M. J., et al. (2010). "The inhibition of monocarboxylate transporter 1 (MCT1)

-

PubChem Compound Summary. (2025). "alpha-Cyanocinnamic acid (CAS 1011-92-3)."[6][7][8] National Center for Biotechnology Information.

- Sigma-Aldrich / Merck. (2025).

Sources

- 1. Alpha-Cyano-4-Hydroxycinnamic Acid | C10H7NO3 | CID 2102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmacist8.tripod.com [pharmacist8.tripod.com]

- 3. pharmacist8.tripod.com [pharmacist8.tripod.com]

- 4. Sodium Cyanoacetate|Research Chemical & Synthetic Intermediate [benchchem.com]

- 5. 1,1,3,3-Tetramethylguanidine | 80-70-6 | Benchchem [benchchem.com]

- 6. MITOTOX [mitotox.org]

- 7. α-シアノけい皮酸 | 1011-92-3 [m.chemicalbook.com]

- 8. ottokemi.com [ottokemi.com]

Methodological & Application

alpha-Cyanocinnamic acid protocol for peptide mapping

Application Note: High-Resolution Peptide Mapping using -Cyanocinnamic Acid (CHCA)

Introduction & Mechanistic Grounding

Why CHCA for Peptide Mapping?

-

Energy Absorption: CHCA has high molar absorptivity at standard MALDI laser wavelengths (337 nm

and 355 nm Nd:YAG), facilitating efficient energy transfer. -

Protonation Efficiency: It acts as a strong proton donor, promoting the formation of

ions essential for peptide mass fingerprinting (PMF). -

Metastable Decay: CHCA imparts higher internal energy to analytes than "softer" matrices like DHB. While this limits its use for large labile proteins, it enhances metastable decay, making it superior for Post-Source Decay (PSD) or LIFT™ sequencing of peptides.

The "Sweet Spot" Phenomenon: A common failure mode in MALDI is the formation of heterogeneous crystals (sweet spots) where analyte is concentrated only on the crystal rim. The protocols below—specifically the Thin Layer Method —are designed to mitigate this, ensuring shot-to-shot reproducibility.

Materials & Reagent Quality

Strict adherence to reagent purity is non-negotiable for pharmaceutical-grade peptide mapping.

| Reagent | Grade Requirement | Purpose |

| Recrystallized / MALDI-grade (>99%) | Matrix. Impurities cause background noise <800 Da. | |

| Acetonitrile (ACN) | LC-MS Grade | Solvent.[1] Ensures rapid evaporation and crystal formation. |

| Trifluoroacetic Acid (TFA) | Sequencing Grade (Ampoules) | Ion-pairing agent; improves ionization efficiency. |

| Ammonium Citrate / Phosphate | High Purity (>99.5%) | Adduct suppression (removes Na+/K+ peaks). |

| Peptide Calibration Standard | NIST-traceable | External calibration (e.g., Bradykinin, Angiotensin II). |

Experimental Protocols

Protocol A: The "Thin Layer" Method (Recommended)

Best for: High sensitivity, trace analysis, and automated data acquisition.

This method, adapted from Vorm et al., creates a homogeneous film of matrix crystals, eliminating "sweet spots" and improving resolution.

Step 1: Prepare the "Seed" Solution

-

Prepare a saturated solution of CHCA in 100% Acetone (or Acetone/Isopropanol 90:10).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 2 minutes to pellet undissolved matrix.

-

Transfer the clear supernatant to a fresh amber vial. Note: Acetone ensures extremely rapid evaporation, creating micro-crystals.

Step 2: Create the Seed Layer

-

Pipette 0.5 µL of the Seed Solution onto a polished steel target.

-

The droplet will spread and dry instantly (<1 second), forming a faint, uniform whitish film.

Step 3: Sample Application

-

Dilute your peptide digest sample in 0.1% TFA (aqueous).[2] Do not use organic solvent here; the sample must stay aqueous to dissolve the top of the seed layer.

-

Deposit 0.5 - 1.0 µL of the aqueous sample directly on top of the seed layer.

-

The Self-Validating Step: As the droplet sits, the aqueous acid locally re-dissolves the surface of the CHCA seed layer, incorporating peptides into the re-crystallizing matrix.

-

Allow to air dry at room temperature.

Step 4: The Wash (Desalting on Target)

-

Once dry, deposit 2 µL of cold 0.1% TFA on the spot.[2]

-

Wait 5–10 seconds.

-

Gently aspirate the liquid (or blow off with high-purity nitrogen). This removes surface salts (Na+, K+) while peptides remain co-crystallized.

Protocol B: The "Dried Droplet" Method (Standard)

Best for: Quick checks, high-concentration samples (>1 pmol/µL).

Step 1: Matrix Solution

-

Prepare 10 mg/mL CHCA in 50:50 ACN:H2O + 0.1% TFA .

-

Vortex and sonicate for 5 minutes.

Step 2: Deposition

Optimization: Adduct Suppression

Sodium (

The Ammonium Strategy: If salt adducts persist despite washing:

-

Prepare 10 mM Ammonium Monobasic Phosphate or Ammonium Citrate .

-

Spike this solution into your Matrix Solution (Final concentration ~1-2 mM).

-

Mechanism: Ammonium ions compete with Na+/K+ for binding sites on the phosphodiester backbone or acidic residues, but ammonium adducts are volatile and dissociate during the MALDI plume expansion, leaving the clean

species.

Workflow Visualization

The following diagram illustrates the decision logic and physical workflow for the described protocols.

Figure 1: Decision tree and workflow for CHCA-based peptide mapping, distinguishing between the high-sensitivity Thin Layer method and the routine Dried Droplet method.

Troubleshooting & Quality Control

This table serves as a self-validating system. If results deviate, check these parameters immediately.

| Observation | Root Cause | Corrective Action |

| No Signal | pH > 4 | Add TFA to sample. CHCA requires acidic environment (pH < 2.5) for crystallization and protonation. |

| Broad Peaks / Low Res | Crystal size too large | Switch to Thin Layer Method . Large crystals cause time-of-flight spread due to surface irregularity. |

| Strong Na+/K+ Adducts | Buffer contamination | Perform On-Target Wash (Protocol A, Step 4) or add Ammonium Citrate to matrix. |

| "Garden Fence" Baseline | Matrix clusters | Laser power too high or matrix concentration too low. Reduce laser fluence; ensure matrix saturation. |

| Sweet Spots (Ring) | Slow drying | Use higher % ACN or switch to Thin Layer (Acetone-based) to force rapid nucleation. |

References

-

Beavis, R. C., & Chait, B. T. (1989). Cinnamic acid derivatives as matrices for ultraviolet laser desorption mass spectrometry of proteins. Rapid Communications in Mass Spectrometry.

-

Vorm, O., Roepstorff, P., & Mann, M. (1994). Improved resolution and very high sensitivity in MALDI TOF of matrix surfaces made by fast evaporation. Analytical Chemistry.

-

Smirnov, I. P., et al. (2004). Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. Analytical Chemistry.

-

Bruker Daltonics. (2018). Guide to MALDI Sample Preparation. (Note: General vendor protocol reference).

Application Notes and Protocols for Protein Identification Using α-Cyanocinnamic Acid

Introduction: The Critical Role of the Matrix in MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry stands as a cornerstone technology for the analysis of biomolecules, particularly in the field of proteomics for protein identification.[1][2] The technique's power lies in its ability to generate gas-phase ions from large, non-volatile, and fragile molecules like peptides and proteins with minimal fragmentation.[2] This "soft" ionization is not an inherent property of the analyte but is facilitated by a crucial component: the matrix.[3][4]

The matrix is a small, organic molecule that co-crystallizes with the analyte. Its primary function is to absorb the energy from the pulsed laser, typically a nitrogen laser operating at 337 nm, and transfer it to the analyte, leading to desorption and ionization.[3][5] This process protects the analyte from direct, harsh laser irradiation that would otherwise cause extensive fragmentation.[5] An ideal matrix, therefore, must exhibit strong absorption at the laser's wavelength, promote co-crystallization with the analyte, and facilitate the transfer of a proton to the analyte to form an ion.[5][6]

Among the empirically discovered and widely adopted matrices, α-cyano-4-hydroxycinnamic acid (α-CHCA) has established itself as a "gold standard," especially for the analysis of peptides and small proteins, typically those under 10 kDa.[6][7][8] Its chemical properties are exceptionally well-suited for peptide mass fingerprinting (PMF), a primary method for protein identification.[9][10] This guide provides an in-depth exploration of α-CHCA, from its fundamental mechanism to detailed, field-proven protocols for its application in protein identification workflows.

α-Cyanocinnamic Acid (α-CHCA): Properties and Mechanism of Action

The efficacy of α-CHCA is rooted in its specific physicochemical characteristics. A cinnamic acid derivative, it possesses a chromophore that strongly absorbs UV light, a carboxylic acid group that facilitates protonation, and a hydrophobicity that is compatible with many peptides derived from tryptic digests.[6][8]

Key Physicochemical Properties of α-CHCA:

| Property | Value / Description | Significance in MALDI-MS |

| Molecular Formula | C₁₀H₇NO₃ | Influences its low molecular weight, minimizing interference in the low-mass region of the spectrum.[5] |

| Molecular Weight | 189.17 g/mol | Matrix-related peaks are generally not observed above an m/z of 400, providing a clear window for peptide analysis.[6] |

| UV Absorption Maxima | ~337 nm and ~355 nm | Ensures efficient energy absorption from the most common lasers used in MALDI instruments (Nitrogen and Nd:YAG, respectively).[5][6] |

| Crystal Structure | Forms fine, uniform microcrystals | Promotes homogeneous incorporation of the analyte, leading to better shot-to-shot reproducibility and facilitating automated data acquisition.[11][12] |

| Solubility | Soluble in organic solvents (e.g., acetonitrile, methanol) and aqueous mixtures. | Allows for the preparation of stable matrix solutions and facilitates co-crystallization with a wide range of peptides.[6][13] |

The ionization mechanism in MALDI is complex but is understood to involve proton transfer in the gas phase. Upon laser irradiation, a dense plume of matrix and analyte molecules is ejected from the solid crystal.[2] Within this plume, the photo-excited matrix molecules act as proton donors. The proton affinity of the matrix is a critical parameter; it must be suitable to efficiently transfer a proton to the analyte molecule (A), resulting in the formation of a protonated analyte ion [A+H]⁺, which is then accelerated into the TOF analyzer.[7][14]

Experimental Workflow for Protein Identification using α-CHCA

A typical protein identification experiment involves several key stages, from sample preparation to data analysis. The use of α-CHCA is central to the interface between the biological sample and the mass spectrometer.

Sources

- 1. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 2. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]

- 3. Procedure for Protein Mass Measurement Using MALDI-TOF | MtoZ Biolabs [mtoz-biolabs.com]

- 4. Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Protein identification by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. alpha-Cyano-4-hydroxycinnamic acid | 28166-41-8 | Benchchem [benchchem.com]

- 11. Sample preparation strategies in MALDI – MassTech [apmaldi.com]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

- 14. pnas.org [pnas.org]

Application of alpha-Cyanocinnamic acid in clinical proteomics

Application Note: -Cyano-4-Hydroxycinnamic Acid ( -CHCA) in Clinical Proteomics

Executive Summary

In the landscape of clinical proteomics,

This guide moves beyond basic textbook definitions to provide field-proven protocols for two high-value clinical applications: High-Throughput Serum Peptidomics and MALDI Mass Spectrometry Imaging (MSI) .

Part 1: The Mechanistic Basis

To optimize clinical assays, one must understand the physical chemistry of the matrix.

Why

-

Proton Acidity:

-CHCA is relatively acidic ( -

Energy Transfer: It imparts higher internal energy to analytes compared to matrices like 2,5-DHB. This facilitates "In-Source Decay" (ISD), allowing for immediate sequence confirmation of biomarkers without a collision cell.

-

Crystal Morphology: It forms dense, needle-like crystals. While this creates "sweet spots," it concentrates the analyte significantly, increasing sensitivity for low-abundance biomarkers in serum.

Visualization: The MALDI Ionization Pathway

The following diagram illustrates the energy transfer mechanism critical to

Caption: Energy transfer pathway from laser irradiation to analyte ionization mediated by

Part 2: Application Note – High-Throughput Serum Peptidomics

Context: Clinical screening requires processing hundreds of serum samples to identify peptide patterns (fingerprints) indicative of disease states (e.g., ovarian cancer, sepsis). Challenge: Serum contains high salts (Na+, K+) which suppress ionization and split peaks. Solution: Magnetic Bead (MB) fractionation coupled with the Thin-Layer Affinity spotting method.

Protocol 1: The "Thin-Layer" Spotting Method

This method, adapted from Gobom et al., creates a homogeneous surface that binds peptides while washing away salts, essential for automated data acquisition.

Reagents Required[2][3][4][5]

-

Matrix Base: Saturated

-CHCA in Acetone:0.1% TFA (97:3 v/v). Note: The high acetone content ensures instant evaporation. -

Sample Solvent: 50% Acetonitrile (ACN) / 0.1% Trifluoroacetic Acid (TFA).[4][6][7]

-

Washing Buffer: 10 mM Ammonium Dihydrogen Phosphate (

) in 0.1% TFA. Critical for displacing Na+ adducts.

Step-by-Step Workflow

-

Target Preparation: Pipette 0.5

L of the Matrix Base onto a polished steel or AnchorChip™ target. Allow it to dry immediately (<2 seconds). This forms a thin, amorphous layer of CHCA. -

Sample Application: Mix your fractionated serum eluate 1:1 with the Sample Solvent. Deposit 1

L on top of the dried matrix layer.[2][6] -

Affinity Binding: The solvent will re-dissolve the top microns of the CHCA layer. Peptides will intercalate into the reforming crystal lattice, while salts remain in the liquid phase.

-

On-Target Washing (The "Clinical Cleaner"):

-

Allow the spot to almost dry.

-

Apply 2

L of Washing Buffer (Ammonium Phosphate) directly onto the spot. -

Wait 10 seconds, then vigorously blow off the liquid with compressed air or nitrogen.

-

Mechanism:[8][9] The ammonium ions displace sodium adducts (

), consolidating the signal into a single monoisotopic peak.

-

Visualization: Clinical Workflow

Caption: Workflow for high-throughput serum peptidome profiling using CHCA affinity purification.

Part 3: Application Note – MALDI Imaging (MSI)

Context: Mapping the spatial distribution of drugs or peptide markers in tissue sections. Challenge: Preventing analyte delocalization (blurring) during matrix application.

Protocol 2: Sublimation vs. Spraying

For clinical pathology, where spatial resolution (<20

Method A: Automated Spraying (Standard)

-

Setup: Use an automated sprayer (e.g., HTX TM-Sprayer).

-

Solution: 7 mg/mL

-CHCA in 50% ACN / 0.1% TFA. -

Pros: The solvent extracts peptides from the tissue, yielding higher signal intensity.[10]

-

Cons: "Wet" application causes micro-diffusion of analytes, limiting resolution to ~30-50

m.

Method B: Sublimation (High-Resolution)

-

Setup: Place tissue slide in a sublimation chamber with solid

-CHCA powder. Heat powder to 250°C under vacuum. -

Mechanism: CHCA transitions directly from solid to gas, condensing as micro-crystals (1-2

m) on the cool tissue surface. -

Pros: Solvent-free. Zero delocalization. Enables <10

m spatial resolution.[11] -

Cons: Low extraction efficiency. Requires a Recrystallization step (incubation in 5% Acetic Acid vapor) to draw peptides into the crystals.

Comparative Data: Matrix Performance

| Feature | 2,5-DHB | Sinapinic Acid (SA) | |

| Optimal Mass Range | 0.7 – 10 kDa (Peptides) | < 1 kDa (Lipids/Metabolites) | > 10 kDa (Proteins) |

| Laser Absorption | High (Hot Matrix) | Moderate (Cool Matrix) | Moderate |

| Crystal Size | Small needles (Heterogeneous) | Large needles (Very Heterogeneous) | Fine flakes (Homogeneous) |

| Salt Tolerance | Low (Requires washing) | Moderate | High |

| Clinical Use Case | Serum Peptidomics, Peptide Imaging | Lipidomics, Metabolomics | Intact Protein Profiling |

Part 4: Troubleshooting & Optimization

1. The "Garden of Needles" Effect

-

Issue:

-CHCA naturally forms large, heterogeneous crystals, leading to poor shot-to-shot reproducibility. -

Fix: Use AnchorChip targets . The hydrophobic coating forces the droplet to shrink onto a hydrophilic anchor (200-800

m), concentrating the crystals and homogenizing the layer.

2. Signal Suppression by Lipids

-

Issue: In tissue imaging, lipids can suppress peptide signals.

-

Fix: Perform a Carnoy’s Wash (Ethanol/Chloroform/Acetic Acid) on the tissue before matrix application to strip lipids while fixing proteins.

3. Adduct Clusters

-

Issue: Peaks at

22 Da (Sodium) or -

Fix: Add Ammonium Citrate (2 mM final concentration) to the matrix solution. Citrate chelates metal ions, while ammonium provides a volatile counter-ion that disappears during desorption.

References

- -Cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics." Analytical Chemistry.

-

Smirnov, I.P., et al. (2004). "Matrix Clusters and Metal Ion Adducts... Reduced with Ammonium Monobasic Phosphate."[7] Journal of the American Society for Mass Spectrometry.

-

Bruker Daltonics. "Guide to MALDI Sample Preparation: HCCA/CHCA Protocols."

-

Norris, J.L., & Caprioli, R.M. (2013). "Analysis of Tissue Specimens by MALDI-MS Imaging." Chemical Reviews.

Sources

- 1. store.bruker.com [store.bruker.com]

- 2. chirus.com [chirus.com]

- 3. researchgate.net [researchgate.net]

- 4. TMPL - Facilities [uab.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 7. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcpath.org [rcpath.org]

- 9. a-Cyano-4-hydroxycinnamic acid MALDI-TOF MS suitable 28166-41-8 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. To Spray or To Sublimate: Considerations for the Matrix Application of Three Common Positive Ion Mode Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Step-by-step guide for alpha-Cyanocinnamic acid matrix application

Application Note: Advanced Matrix Deposition Protocols for -Cyanocinnamic Acid (CHCA) in MALDI-MS

Introduction & Mechanistic Basis

Unlike "cooler" matrices like Sinapinic Acid (SA), CHCA is considered a "hot" matrix. It imparts significant internal energy to the analyte during desorption, which promotes In-Source Decay (ISD) but provides exceptional sensitivity for peptide mass fingerprinting (PMF).

The Physicochemical Mechanism

Successful MALDI analysis relies on the formation of a homogeneous solid solution where analyte molecules are isolated within the matrix crystal lattice.

-

Energy Absorption: CHCA crystals absorb laser energy, causing rapid lattice heating.

-

Phase Explosion: The matrix sublimates explosively, entraining the analyte into the gas phase.

-

Ionization: Photo-excited matrix molecules transfer protons (

) to the peptide analytes (typically at basic residues like Arginine or Lysine), generating

Reagent Preparation & Safety

Safety Note: CHCA is an irritant. Acetonitrile (ACN) and Trifluoroacetic acid (TFA) are toxic and corrosive. All handling must occur in a fume hood.

Essential Reagents

- -Cyano-4-hydroxycinnamic acid (CHCA): High purity (>99.0%).

-

LC-MS Grade Water (

): 18.2 MΩ·cm. -

Acetonitrile (ACN): LC-MS Grade.

-

Trifluoroacetic Acid (TFA): Ion-pairing agent; improves ionization and crystal formation.

Stock Solution Definitions

| Solution ID | Composition | Application |

| Solvent A (Standard) | 50% ACN / 49.9% | General Purpose / Dried Droplet |

| Solvent B (Volatile) | 100% Acetone (or 2-Propanol) | Thin Layer "Seed" Solution |

| Matrix Stock (Sat) | Saturated CHCA in Solvent A (~10-20 mg/mL) | Dried Droplet |

| Matrix Stock (Dilute) | Saturated CHCA in Solvent B | Thin Layer Base |

Experimental Protocols

Method A: The Dried Droplet (Standard)

Best for: Routine analysis, high-concentration samples (>1 pmol/µL), and robust samples.

Rationale: This is the classical method described by Beavis & Chait. It relies on the co-crystallization of the analyte and matrix as the solvent evaporates.[3]

-

Preparation: Vortex the Matrix Stock (Sat) vigorously for 1 minute. Centrifuge at 12,000 x g for 2 minutes to pellet undissolved matrix. Use the supernatant.

-

Mixing: In a microcentrifuge tube, mix the sample and matrix supernatant in a 1:1 ratio (e.g., 5 µL sample + 5 µL matrix).

-

Note: Pre-mixing is superior to on-target mixing for homogeneity.

-

-

Deposition: Pipette 0.5 – 1.0 µL of the mixture onto the MALDI target plate.

-

Crystallization: Allow to dry at room temperature.

-

Quality Check: Look for small, uniform crystals. If you see long, needle-like shards at the rim (the "coffee ring effect"), shoot the center of the spot where crystals are smaller.

-

Method B: The Thin Layer (High Sensitivity)

Best for: Low abundance peptides (<100 fmol), complex mixtures, and high-resolution requirements.

Rationale: Based on the method by Vorm et al., this protocol decouples matrix crystallization from analyte incorporation. The fast evaporation of a volatile solvent creates a micro-crystalline "seed" layer that ensures a flat surface and uniform ionization.

-

Seed Layer Formation:

-

Dip a pipette tip into Matrix Stock (Dilute) (CHCA in Acetone/Isopropanol).

-

Wipe the tip gently across the target spot or deposit 0.5 µL and let it dry instantly.

-

Result: A faint, whitish haze should cover the spot. This is the seed layer.

-

-

Sample Application:

-

Acidify the sample with TFA (final conc. 0.1 - 0.5%).

-

Deposit 0.5 µL of the sample directly on top of the seed layer.

-

-

Equilibration: The aqueous sample will partially re-dissolve the top molecular layers of the CHCA seeds, incorporating the peptides into the outer crystal lattice.

-

Washing (Optional but Recommended):

-

Once dried, deposit 2 µL of cold 0.1% TFA (4°C) on the spot.

-

Wait 3-5 seconds and aspirate (remove) the liquid.

-

Why? This removes alkali salts (

,

-

Method C: The Sandwich Method

Best for: Contaminated samples containing buffers or salts that cannot be dialyzed.

-

Base Layer: Apply 0.5 µL of Matrix Stock (Sat) and dry.

-

Sample: Apply 0.5 µL of sample on top of the dried matrix. Dry.

-

Top Layer: Apply another 0.5 µL of Matrix Stock (Sat) on top.

-

Mechanism: The analyte is sandwiched between two layers of matrix, forcing incorporation while salts are often excluded to the periphery during the second drying phase.

Decision Logic & Workflow Visualization

Diagram 1: Method Selection Decision Tree

Caption: Logical flow for selecting the optimal CHCA deposition strategy based on sample characteristics.

Diagram 2: The MALDI Ionization Workflow

Caption: Step-by-step physicochemical process from liquid sample to gas-phase ions using CHCA.

Troubleshooting & Optimization Guide

| Observation | Diagnosis | Corrective Action |

| Sweet Spotting | Heterogeneous crystallization. | Switch to Thin Layer method to create a uniform surface. |

| Sodium Adducts (+22 Da) | Salt contamination. | Perform an on-target wash with cold 0.1% TFA or use Ammonium Citrate as an additive. |

| No Signal | Analyte suppression or poor ionization. | Check pH (must be <4). Increase TFA concentration in the matrix solvent.[3] |

| Broad Peaks | Metastable decay or matrix clusters. | Reduce laser power (attenuation). CHCA is "hot"; excess energy causes fragmentation. |

References

-

Beavis, R. C., & Chait, B. T. (1989). Cinnamic Acid Derivatives as Matrices for Ultraviolet Laser Desorption Mass Spectrometry of Proteins.[4] Rapid Communications in Mass Spectrometry.

-

Vorm, O., Roepstorff, P., & Mann, M. (1994). Improved Resolution and Very High Sensitivity in MALDI TOF of Matrix Surfaces Made by Fast Evaporation.[5][6] Analytical Chemistry.

-

Karas, M., & Hillenkamp, F. (1988). Laser Desorption Ionization of Proteins with Molecular Masses Exceeding 10,000 Daltons.[6] Analytical Chemistry.

-

Smirnov, I. P., et al. (2004). Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. Analytical Chemistry.

Sources

Utilizing alpha-Cyanocinnamic acid for oligonucleotide analysis

Application Note: High-Sensitivity Oligonucleotide Analysis Using -Cyano-4-hydroxycinnamic Acid (CHCA)

Executive Summary

While 3-Hydroxypicolinic acid (3-HPA) is the traditional "gold standard" matrix for oligonucleotide analysis due to its "cold" desorption characteristics (reducing fragmentation), it often suffers from heterogeneous crystallization ("sweet spots") and lower sensitivity for very low-abundance samples.

-Cyano-4-hydroxycinnamic acid (CHCA)short oligonucleotides (primers, probes)Peptide Nucleic Acids (PNAs)This guide details the optimized protocol for utilizing CHCA in oligonucleotide analysis, specifically focusing on the critical addition of Ammonium Citrate to suppress alkali adducts and mitigate depurination.

Scientific Mechanism: The "Hot" Matrix Challenge

To effectively use CHCA for DNA/RNA, one must understand the thermodynamic difference between CHCA and 3-HPA.

Energy Transfer and Fragmentation

-

CHCA is a "Hot" Matrix: Upon UV laser irradiation (typically 337 nm or 355 nm), CHCA absorbs and transfers a high amount of internal energy to the analyte.

-

The Risk (Depurination): For DNA, this excess energy can cleave the N-glycosidic bond between the sugar and the nucleobase (A/G/C/T), typically resulting in a loss of a base (e.g.,

). -

The Benefit: This high energy transfer results in higher ionization efficiency (protonation/deprotonation), making CHCA significantly more sensitive than 3-HPA for short oligomers (< 15 bases) where the backbone is stable enough to survive desorption.

Adduct Formation and Suppression

Oligonucleotides are polyanions with a high affinity for

-

Problem: Without intervention, mass spectra show a distribution of salt adducts (

, -

Solution: Diammonium Hydrogen Citrate (DAC) is an obligatory additive. It acts as a competing cation source (

) and a chelator. The ammonium ions displace sodium/potassium, and during desorption, the ammonia (

Mechanism Visualization

The following diagram illustrates the adduct suppression and ionization pathway optimized for CHCA.

Figure 1: Mechanism of Ammonium Citrate-mediated adduct suppression in CHCA MALDI analysis.

Optimized Protocol: CHCA for Oligonucleotides

Note: This protocol is designed for Negative Ion Mode (standard for DNA) but notes adjustments for Positive Mode (PNAs).

Reagents & Equipment

-

Matrix:

-Cyano-4-hydroxycinnamic acid (CHCA), high purity (recrystallized). -

Additive: Diammonium hydrogen citrate (DAC) or Ammonium Citrate Dibasic.

-

Solvents: LC-MS grade Acetonitrile (ACN), Ultrapure Water (Milli-Q), Trifluoroacetic acid (TFA) - Use TFA sparingly.

-

Target: Polished Steel or AnchorChip™ target plate.

Solution Preparation

| Component | Concentration | Preparation Details |

| Matrix (CHCA) | 10 mg/mL (Saturated) | Dissolve in 50% ACN / 50% Water . Note: Do NOT add TFA initially to avoid excess acidity which promotes depurination. |

| Additive (DAC) | 50 mg/mL | Dissolve in Ultrapure Water. |

| Oligo Sample | 10–50 pmol/µL | Desalt using C18 ZipTip or dissolve in water. |

The "Sandwich" Spotting Method (Recommended)

This method minimizes the contact time between the acidic CHCA and the oligonucleotide in solution, reducing degradation before analysis.

-

Matrix Layer 1: Spot 0.5 µL of CHCA solution onto the target plate. Allow to dry completely.

-

Sample/Additive Mix: In a microcentrifuge tube, mix the Oligo Sample and DAC Additive in a 1:1 ratio .

-

Example: 2 µL Oligo + 2 µL DAC (50 mg/mL).

-

-

Spotting: Spot 0.5 - 1.0 µL of the Sample/DAC mix on top of the dried CHCA crystals.

-

Drying: Allow to dry at room temperature. The re-solubilization of the top layer allows incorporation of the oligo into the matrix lattice.

Alternative: Pre-Mix Method (High Throughput)

For robust samples (e.g., PNAs or very short DNA primers):

-

Mix Matrix : Additive : Sample in a 4 : 1 : 1 ratio.

-

Spot 1 µL onto the target.

-

Warning: Analyze immediately to prevent acid hydrolysis in the liquid phase.

Instrumental Parameters (MALDI-TOF)

Correct instrument settings are vital to balance sensitivity with fragmentation control.

| Parameter | Setting | Rationale |

| Polarity | Negative | DNA backbone is naturally anionic. Produces |

| Mode | Linear | Reflectron mode decays metastable ions (fragmentation), reducing signal for oligos >10-mer. Use Linear for quantification. |

| Accelerating Voltage | 20–25 kV | Standard high-energy acceleration. |

| Extraction Delay | 100–250 ns | Improves resolution by cooling the initial plume. |

| Laser Power | Threshold + 10% | Crucial: CHCA is "hot". Use the minimum energy required to see a signal. Excess power causes massive depurination. |

| Mass Range | 500 – 10,000 Da | Focus on the low mass range where CHCA excels. |

Data Interpretation & Troubleshooting

Spectral Features

-

Main Peak:

(Negative Mode). -

Depurination Peaks: Look for a series of peaks with mass differences of -135 Da (Adenine) or -151 Da (Guanine) below the parent ion.

-

If observed: Reduce Laser Power immediately.

-

-

Adducts: Peaks at +22 Da (Na) or +38 Da (K) .

-

If observed: Increase Ammonium Citrate concentration or improve desalting (ZipTip).

-

Comparison: CHCA vs. 3-HPA

| Feature | CHCA | 3-HPA |

| Primary Use | Peptides, PNAs, Short Oligos (<15 mer) | Standard Oligonucleotides (>15 mer) |

| Crystal Structure | Homogeneous (Small crystals) | Heterogeneous (Needles/Rims) |

| Sensitivity | High (Femtomole level) | Moderate (Picomole level) |

| Fragmentation | High (Promotes depurination) | Low (Soft ionization) |

| Shot-to-Shot Reproducibility | Excellent (Automation friendly) | Poor (Requires "Sweet Spot" hunting) |

Workflow Diagram

Figure 2: Step-by-step experimental workflow for CHCA-based oligonucleotide analysis.

References

-

Nordhoff, E., et al. (1996).[1] "Matrix-assisted laser desorption/ionization mass spectrometry of nucleic acids with wavelengths in the ultraviolet and infrared." Nucleic Acids Research. Link

-

Pieles, U., et al. (1993).[1] "Matrix-assisted laser desorption ionization time-of-flight mass spectrometry: a powerful tool for the mass and sequence analysis of natural and modified oligonucleotides." Nucleic Acids Research. Link

-

Thermo Fisher Scientific. "CHCA MALDI Matrix Product Information." ThermoFisher.com. Link

-

Bruker Daltonics. "The Guide to MALDI Sample Preparation: Oligonucleotides." Bruker.com. Link

-

Distler, A. M., & Allison, J. (2002).[2] "Additives for the stabilization of double-stranded DNA in UV-MALDI MS." Journal of the American Society for Mass Spectrometry.[3][4] Link

Sources

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. Frontiers | Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry [frontiersin.org]

- 3. Effect of the addition of diammonium citrate to alpha-cyano-4-hydroxycinnamic acid (CHCA) matrix for the detection of phosphorylated peptide in phosphorylation reactions using cell and tissue lysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

Troubleshooting & Optimization

Common issues with alpha-Cyanocinnamic acid crystallization

Welcome to the Technical Support Center for alpha-Cyanocinnamic Acid Crystallization. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in your research. This guide is structured to address specific issues you may encounter during the crystallization of alpha-Cyanocinnamic acid (α-CCA), a critical matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems in a question-and-answer format to help you quickly identify and solve issues in your experiments.

Q1: Why am I not getting any crystals, or why is the yield of crystals very low?

A1: The complete absence or a very low yield of crystals, often referred to as "oiling out," is a common and frustrating problem. It typically points to issues with supersaturation, solvent selection, or the presence of certain impurities.

Probable Causes:

-

Inadequate Supersaturation: The solution is not concentrated enough for nucleation and crystal growth to occur. This can happen if too much solvent is used or if the temperature is too high during the crystallization process.

-

Inappropriate Solvent System: The chosen solvent may be too good of a solvent for α-CCA, preventing it from precipitating out. Conversely, a very poor solvent might cause the α-CCA to crash out as an amorphous solid rather than forming crystals.

-

Presence of Solubilizing Impurities: Certain impurities can increase the solubility of α-CCA in the chosen solvent system, thereby inhibiting crystallization.[1][2][3]

-

High Cooling Rate: Cooling the solution too rapidly can favor the formation of a supersaturated, metastable oil over an ordered crystalline structure.

Proposed Solutions:

-

Optimize Solvent Volume: If you suspect the solution is too dilute, carefully evaporate some of the solvent under a gentle stream of nitrogen or in a rotary evaporator to increase the concentration.

-

Introduce an Anti-Solvent: If the α-CCA is too soluble, you can try adding a miscible "anti-solvent" in which α-CCA is poorly soluble. Add the anti-solvent dropwise to the stirred solution until turbidity persists. This will reduce the overall solubility and promote crystallization.

-

Control the Cooling Rate: Allow the saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling is crucial for the formation of well-ordered crystals.

-

Induce Nucleation:

-

Seeding: Add a few small, pre-existing crystals of α-CCA to the supersaturated solution. This provides a template for new crystal growth.

-

Scratching: Gently scratch the inside of the glass vessel below the surface of the solution with a glass rod. The microscopic scratches provide nucleation sites.

-

-

Purify the α-CCA: If you suspect impurities are the issue, consider recrystallizing your starting material. A detailed protocol for this is provided later in this guide.

Q2: My crystals are very large and unevenly distributed. How can I get finer, more homogeneous crystals?

A2: For MALDI-MS applications, a lawn of fine, homogeneous microcrystals is ideal for achieving reproducible results.[4] Large, needle-like crystals can lead to "hot spots" on the MALDI target plate and poor shot-to-shot reproducibility.

Probable Causes:

-

Slow Evaporation/Cooling: Very slow solvent evaporation or cooling allows for a small number of nucleation sites to grow into large crystals.

-

Low Supersaturation: A solution that is only slightly supersaturated will favor the growth of existing crystals over the formation of new nuclei.

-

Solvent System Composition: The ratio of organic solvent to water, as well as the presence of additives like trifluoroacetic acid (TFA), can significantly influence crystal morphology.

Proposed Solutions:

-

Increase the Rate of Crystallization:

-